Ethyl 2-formyl-5-nitrobenzoate
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Overview
Description
Ethyl 2-formyl-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and formylation can be achieved using formic acid and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Ethyl 2-formyl-5-aminobenzoate.
Oxidation: Ethyl 2-carboxy-5-nitrobenzoate.
Substitution: Meta-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-formyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formyl-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
This compound is unique due to the presence of both a formyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethyl 2-formyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9-5-8(11(14)15)4-3-7(9)6-12/h3-6H,2H2,1H3 |
InChI Key |
IWSMTPKHEBUZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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